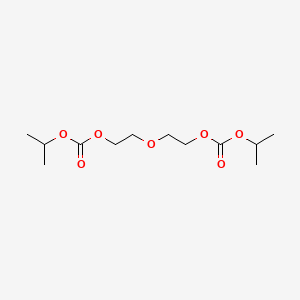
Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate: is an organic compound that belongs to the class of carbonates. This compound is characterized by the presence of carbonate ester functional groups, which are known for their applications in various fields, including pharmaceuticals, polymers, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate typically involves the reaction of propan-2-ol with ethylene carbonate in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:
Reactants: Propan-2-ol and ethylene carbonate.
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvent: Dichloromethane or toluene.
Temperature: Moderate temperatures (50-70°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propan-2-ol and ethylene glycol.
Transesterification: This reaction involves the exchange of the carbonate ester group with another alcohol, leading to the formation of different carbonate esters.
Oxidation: The compound can undergo oxidation reactions to form carbonyl-containing products.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products:
Hydrolysis: Propan-2-ol and ethylene glycol.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Carbonyl-containing compounds such as aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of other carbonate esters and polymers
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a drug delivery agent. The carbonate ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner, improving drug efficacy and reducing side effects.
Industry: The compound is used in the production of specialty polymers and coatings. Its ability to form stable carbonate linkages makes it valuable in the development of high-performance materials with enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate involves the hydrolysis of its carbonate ester groups. In biological systems, this hydrolysis is catalyzed by enzymes such as esterases, leading to the release of propan-2-ol and ethylene glycol. These products can then participate in various metabolic pathways, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl (2-propan-2-yloxycarbonyloxyphenyl) carbonate: Similar structure but with a phenyl group instead of an ethoxy group.
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: Contains a tetrahydrofuran ring, differing in its cyclic structure.
Propan-2-yl cyclopentanecarboxylate: Contains a cyclopentane ring, differing in its cyclic structure.
Uniqueness: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate is unique due to its specific combination of carbonate ester groups and ethoxy linkages. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in drug delivery, polymer synthesis, and organic reactions.
Eigenschaften
CAS-Nummer |
6946-50-5 |
|---|---|
Molekularformel |
C12H22O7 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate |
InChI |
InChI=1S/C12H22O7/c1-9(2)18-11(13)16-7-5-15-6-8-17-12(14)19-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
QHWIDXRSHLWSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OCCOCCOC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


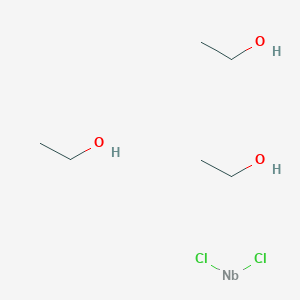
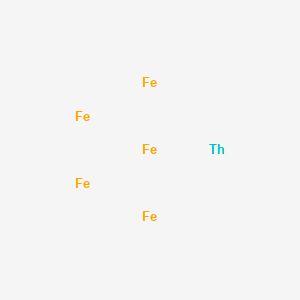

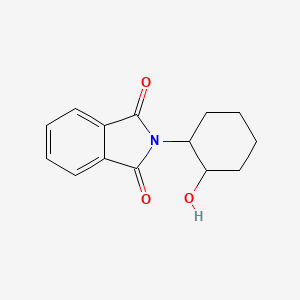
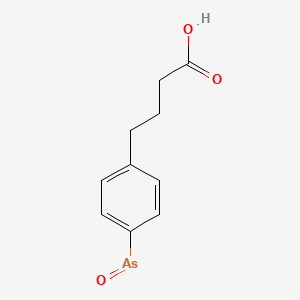
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

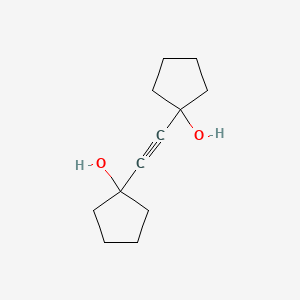

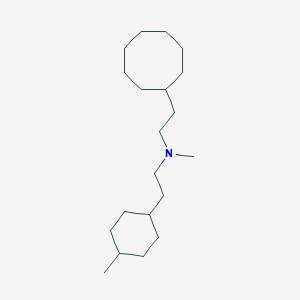
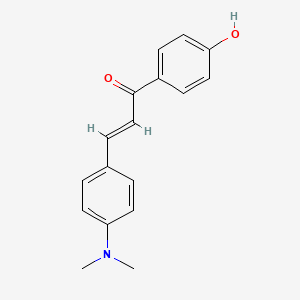

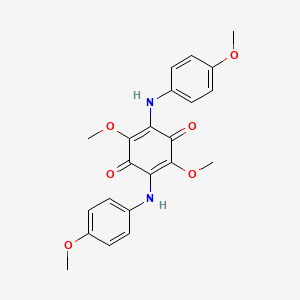
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
